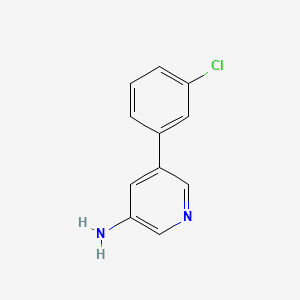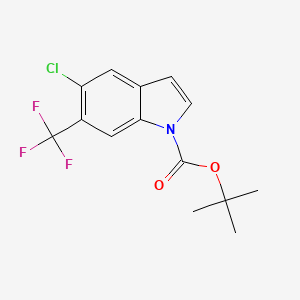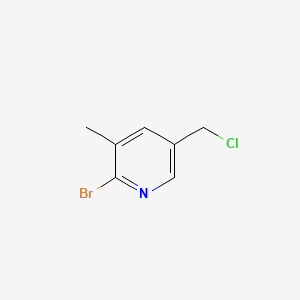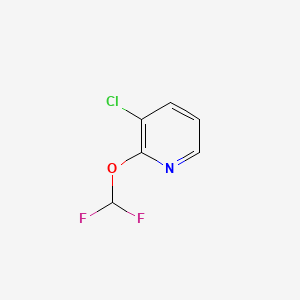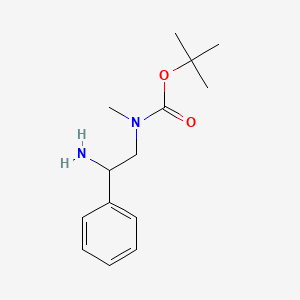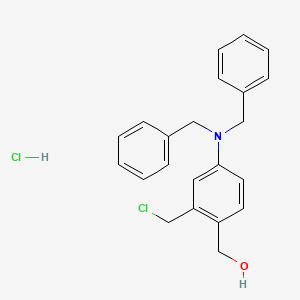
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride is a chemical compound with a complex structure, characterized by the presence of a chloromethyl group, a dibenzylamino group, and a phenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chloromethyl group: This can be achieved by reacting a suitable phenyl derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Introduction of the dibenzylamino group: This step involves the nucleophilic substitution of the chloromethyl group with dibenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chloromethyl group can yield various substituted derivatives.
科学研究应用
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound can be used in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
相似化合物的比较
Similar Compounds
- (2-(Chloromethyl)-4-(dimethylamino)phenyl)methanol hydrochloride
- (2-(Chloromethyl)-4-(diethylamino)phenyl)methanol hydrochloride
- (2-(Chloromethyl)-4-(diphenylamino)phenyl)methanol hydrochloride
Uniqueness
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride is unique due to the presence of the dibenzylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
IUPAC Name |
[2-(chloromethyl)-4-(dibenzylamino)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO.ClH/c23-14-21-13-22(12-11-20(21)17-25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19;/h1-13,25H,14-17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVKOMBJQAXYKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)CO)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693240 |
Source


|
| Record name | [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260403-55-1 |
Source


|
| Record name | [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
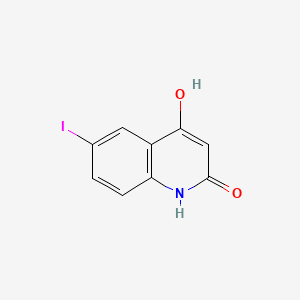
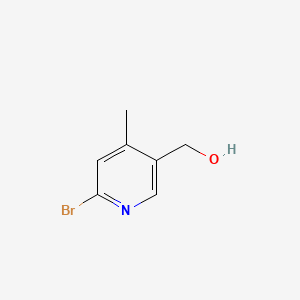
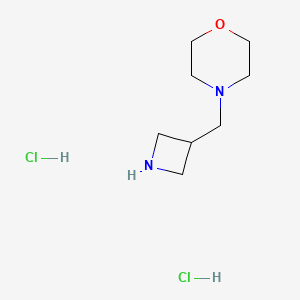



![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)
